molecular formula C21H22N6O4 B3789230 N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide

N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B3789230
M. Wt: 422.4 g/mol
InChI Key: JVAWNERRUCCYBR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a piperidine ring, and a benzodioxole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. Benzodioxole is a seven-membered ring with two oxygen atoms and five carbon atoms.


Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through multi-step processes involving reactions such as condensation, cycloaddition, and substitution .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic rings. The presence of nitrogen in the pyrazole and piperidine rings can also contribute to the formation of hydrogen bonds, which can affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the pyrazole ring can participate in various reactions such as substitution and addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the ability to form hydrogen bonds can increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds containing a pyrazole ring have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Future Directions

The compound could potentially be explored for various applications in medicinal chemistry and drug discovery, given the wide range of biological activities exhibited by compounds containing a pyrazole ring .

Properties

IUPAC Name

N-[2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c28-20(13-26-9-1-7-22-26)25-10-5-16(6-11-25)27-19(4-8-23-27)24-21(29)15-2-3-17-18(12-15)31-14-30-17/h1-4,7-9,12,16H,5-6,10-11,13-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAWNERRUCCYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)CN5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide

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